molecular formula C19H18N2O3 B5564299 3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B5564299
M. Wt: 322.4 g/mol
InChI Key: YRMFGTBRUCTAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes and amines. One common method involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate in the presence of a catalyst under reflux conditions, followed by cyclization to form the quinazoline ring . Another approach includes the use of isatoic anhydride, ammonium acetate, and aldehydes in the presence of iodine to produce the desired quinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods also offer the advantage of reduced reaction times and lower energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .

Mechanism of Action

The mechanism of action of 3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt the signaling processes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione stands out due to its specific substituents, which confer unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications .

Properties

IUPAC Name

3-ethyl-1-[2-(4-methylphenyl)-2-oxoethyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-3-20-18(23)15-6-4-5-7-16(15)21(19(20)24)12-17(22)14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMFGTBRUCTAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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